![molecular formula C13H10N4O4S B1230014 1-((4-Nitrophenyl)sulfonyl)-1H-benzimidazol-2-amine CAS No. 193696-63-8](/img/structure/B1230014.png)
1-((4-Nitrophenyl)sulfonyl)-1H-benzimidazol-2-amine
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Overview
Description
1-(4-nitrophenyl)sulfonyl-2-benzimidazolamine is a sulfonamide.
Scientific Research Applications
Potential Pesticidal Activity
- Derivatives of phenyl tribromomethyl sulfone, which includes compounds structurally similar to 1-((4-Nitrophenyl)sulfonyl)-1H-benzimidazol-2-amine, have shown potential as novel pesticides. These derivatives are synthesized through various routes and have applications in herbicides and fungicides due to their halogenmethylsulfonyl moiety (Borys et al., 2012).
Nonlinear Optical Properties
- N-1-sulfonyl substituted derivatives of 2-substituted benzimidazoles, which includes this compound, have been investigated for their nonlinear optic (NLO) characteristics. These compounds show promise in hi-tech applications due to their significant ⟨α⟩ and βtot values (Aslam et al., 2022).
Synthesis of Benzimidazoles
- A general method for synthesizing benzimidazole-4-sulfonamides, which could involve this compound, has been described. This method utilizes commercially available benzothiadiazole-4-sulfonyl chloride and is significant for the preparation of substituted benzimidazole sulfonamides (Rosen et al., 2009).
Antihypertensive Activity
- Benzimidazole derivatives, which may include this compound, have been synthesized and screened for their antihypertensive activity. These compounds, including those with 4-chloro-o-Phenylenediamine, show significant potential in controlling blood pressure (Sharma et al., 2010).
Reductive Cyclization in Carbohydrates
- The use of 2-nitrophenylhydrazones for the reductive cyclization to form chiral functionalized benzimidazoles, such as this compound, has been studied. This method finds applications in synthesizing benzotriazines and benzimidazoles from carbohydrates (Andersch & Sicker, 1999).
Synthetic Technology Improvement
- Improvements in the synthetic process of 2-mercapto-5-methoxy-1H-benzimidazole, which could be related to the synthesis of this compound, have been introduced. This involves a more efficient and higher-yield process suitable for industrial applications (Wu Chun-le, 2015).
properties
CAS RN |
193696-63-8 |
---|---|
Molecular Formula |
C13H10N4O4S |
Molecular Weight |
318.31 g/mol |
IUPAC Name |
1-(4-nitrophenyl)sulfonylbenzimidazol-2-amine |
InChI |
InChI=1S/C13H10N4O4S/c14-13-15-11-3-1-2-4-12(11)16(13)22(20,21)10-7-5-9(6-8-10)17(18)19/h1-8H,(H2,14,15) |
InChI Key |
AISUMVRDEXUUBA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(N2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N |
Other CAS RN |
193696-63-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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